4-Amino-5-chloro-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

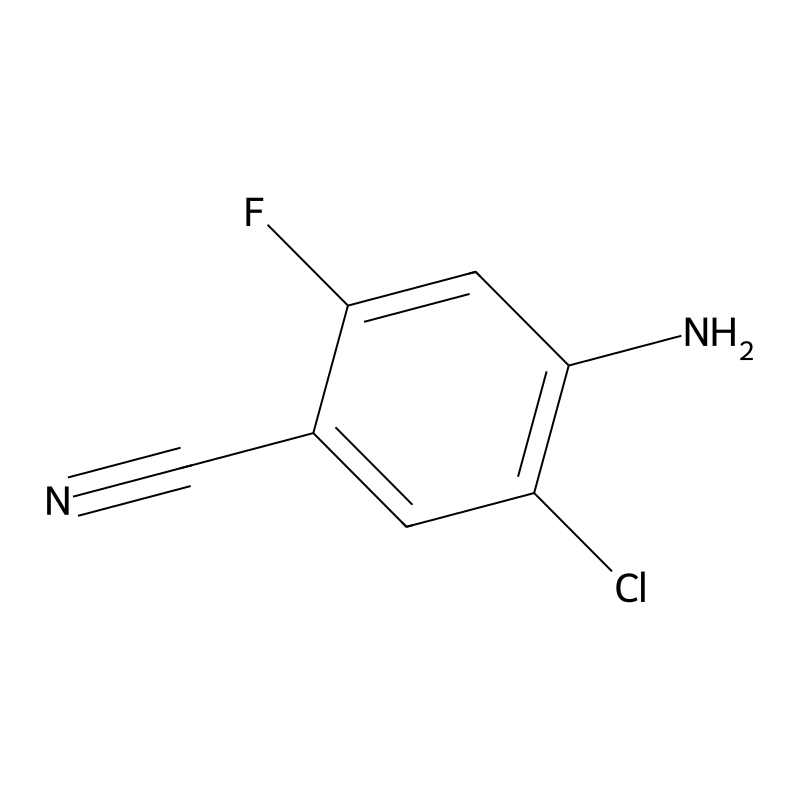

4-Amino-5-chloro-2-fluorobenzonitrile is an organic compound characterized by the presence of an amino group, a chloro substituent, and a fluorine atom attached to a benzonitrile framework. Its chemical structure can be represented as follows:

- Chemical Formula: C7H5ClF N

- Molecular Weight: 171.57 g/mol

This compound is notable for its unique combination of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of various substituted benzonitriles. Common reagents for these reactions include alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

- Oxidation: This compound can be oxidized to yield nitro or nitroso derivatives, utilizing oxidizing agents like potassium permanganate or nitric acid.

- Reduction: Reduction reactions can convert the nitrile group into an amine group, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products from Reactions:- Substituted benzonitriles

- Nitro or nitroso derivatives

- Amino derivatives

4-Amino-5-chloro-2-fluorobenzonitrile exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. It is utilized in:

- Enzyme Inhibition Studies: The compound can inhibit specific enzyme activities by binding to the active or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.

- Receptor Binding Assays: It serves as a tool in studying interactions with biological receptors, contributing to the understanding of signal transduction pathways.

The synthesis of 4-Amino-5-chloro-2-fluorobenzonitrile typically involves several key steps:

- Starting Material: The synthesis usually begins with 4-chloro-2-fluoroaniline.

- Reagent: Cyanogen bromide is used as a reagent.

- Reaction Conditions: The reaction is conducted under controlled conditions with a base (sodium hydroxide or potassium carbonate) at temperatures between 0°C and 5°C to maintain stability during the formation of intermediates.

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance yield and maintain consistent reaction conditions. The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.

4-Amino-5-chloro-2-fluorobenzonitrile finds applications across various fields:

- Chemical Research: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

- Pharmaceutical Industry: The compound acts as an intermediate in developing pharmaceuticals with potential therapeutic effects.

- Dyes and Pigments Production: It is used in manufacturing dyes and pigments due to its chemical properties.

- Agrochemicals: The compound plays a role in producing agrochemical products, enhancing agricultural practices.

The mechanism of action for 4-Amino-5-chloro-2-fluorobenzonitrile involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to critical sites on enzymes, affecting their function and potentially leading to therapeutic effects. Additionally, its interaction with receptors allows for modulation of various biological pathways, making it valuable for research into drug development and biochemical applications.

Several compounds are structurally similar to 4-Amino-5-chloro-2-fluorobenzonitrile. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 2-Fluorobenzonitrile | Lacks amino and chloro groups; simpler structure |

| 4-Amino-2-chlorobenzonitrile | Contains an amino group but differs in chlorine position |

| 5-Amino-2-fluorobenzonitrile | Has an amino group at a different position; lacks chlorine |

Uniqueness

4-Amino-5-chloro-2-fluorobenzonitrile is unique due to its combination of both amino and nitrile functional groups along with chlorine and fluorine substituents. This specific arrangement allows for a broader range of chemical transformations compared to similar compounds, enhancing its versatility as an intermediate in organic synthesis.